Methyl 5-isopropoxypyrimidine-2-carboxylate
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Overview
Description
Methyl 5-isopropoxypyrimidine-2-carboxylate is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.21 g/mol . It is a pyrimidine derivative, which is a class of organic compounds known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Methyl 5-isopropoxypyrimidine-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a substituted aldehyde with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction is carried out in ethanol and heated to reflux for several hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Methyl 5-isopropoxypyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-isopropoxypyrimidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 5-isopropoxypyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl 5-isopropoxypyrimidine-2-carboxylate can be compared with other similar compounds such as:
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds have similar structural features and are used in similar applications.
3(5)-Substituted Pyrazoles: These compounds also exhibit tautomerism and are used in organic synthesis and medicinal chemistry. The uniqueness of this compound lies in its specific structure and the resulting biological activities and applications.
Biological Activity
Methyl 5-isopropoxypyrimidine-2-carboxylate (also known as methyl 5-propan-2-yloxypyrimidine-2-carboxylate) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H12N2O3
- Molecular Weight : 196.20 g/mol
- CAS Number : 2122505-71-7
Synthesis
The synthesis of this compound involves several chemical reactions, typically starting with the formation of a pyrimidine ring through condensation reactions. The introduction of the isopropoxy group and subsequent carboxylation are critical steps in producing this compound. The following table summarizes the synthetic routes:
Step | Description |
---|---|
Formation of Pyrimidine | Condensation of β-dicarbonyl compound with guanidine derivative |
Introduction of Isopropoxy | Alkylation using isopropyl alcohol and a base |
Carboxylation | Reaction with carbon dioxide under high pressure |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth and potentially acting as an antiviral agent. For instance, studies have demonstrated its efficacy against certain strains of bacteria and viruses, suggesting its potential use in treating infections .
The biological activity of this compound is thought to involve modulation of specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways, including:
- MAPK Signaling Pathway
- JAK/STAT Signaling
- Apoptosis Modulation
These mechanisms highlight its potential role in regulating cellular processes such as proliferation, apoptosis, and immune responses .
Case Studies
- Antiviral Activity : A study investigating the antiviral properties of this compound found that it significantly reduced viral replication in vitro. The compound was shown to interfere with viral entry into host cells, making it a candidate for further development as an antiviral drug .
- Antibacterial Efficacy : Another research focused on the antibacterial effects revealed that this compound effectively inhibited the growth of Gram-positive bacteria. The study suggested that its mechanism involves disrupting bacterial cell wall synthesis .
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with similar compounds:
Compound | Biological Activity | Unique Features |
---|---|---|
Methyl 5-methoxypyrimidine-2-carboxylate | Moderate antibacterial activity | Different alkoxy substitution |
Methyl 5-(hydroxymethyl)pyridine-2-carboxylate | Antiviral properties | Hydroxymethyl group impacts solubility |
Methyl pyrimidine-2-carboxylate | General biochemical reagent | Lacks isopropoxy group |
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 5-propan-2-yloxypyrimidine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-6(2)14-7-4-10-8(11-5-7)9(12)13-3/h4-6H,1-3H3 |
InChI Key |
UIGXTWNTSODTQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CN=C(N=C1)C(=O)OC |
Origin of Product |
United States |
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